molecular formula C8H5F3KNO2 B11870120 Potassium 2-(4-(trifluoromethyl)pyridin-2-yl)acetate

Potassium 2-(4-(trifluoromethyl)pyridin-2-yl)acetate

Cat. No.: B11870120
M. Wt: 243.22 g/mol
InChI Key: SJJXNUPGTUTTRE-UHFFFAOYSA-M
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Description

Potassium 2-(4-(trifluoromethyl)pyridin-2-yl)acetate is a chemical compound with the molecular formula C8H7F3KNO2 and a molecular weight of 245.24 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetate group. The potassium salt form enhances its solubility and stability, making it useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(4-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of 2-(4-(trifluoromethyl)pyridin-2-yl)acetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or precipitation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors, and the product is purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(4-(trifluoromethyl)pyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Potassium 2-(4-(trifluoromethyl)pyridin-2-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium 2-(4-(trifluoromethyl)pyridin-2-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H5F3KNO2

Molecular Weight

243.22 g/mol

IUPAC Name

potassium;2-[4-(trifluoromethyl)pyridin-2-yl]acetate

InChI

InChI=1S/C8H6F3NO2.K/c9-8(10,11)5-1-2-12-6(3-5)4-7(13)14;/h1-3H,4H2,(H,13,14);/q;+1/p-1

InChI Key

SJJXNUPGTUTTRE-UHFFFAOYSA-M

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)CC(=O)[O-].[K+]

Origin of Product

United States

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